molecular formula C16H25NO2 B1617890 N-(2,5-dimethoxybenzyl)cycloheptanamine CAS No. 355817-34-4

N-(2,5-dimethoxybenzyl)cycloheptanamine

Cat. No.: B1617890
CAS No.: 355817-34-4
M. Wt: 263.37 g/mol
InChI Key: PEHQZQFYFPLKCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-Dimethoxybenzyl)cycloheptanamine is an organic compound characterized by a cycloheptane ring attached to an amine group, which is further bonded to a benzyl group substituted with two methoxy groups at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxybenzyl)cycloheptanamine typically involves the following steps:

    Formation of the Benzylamine Intermediate: The starting material, 2,5-dimethoxybenzyl chloride, undergoes a nucleophilic substitution reaction with ammonia or a primary amine to form 2,5-dimethoxybenzylamine.

    Cycloheptanone Reaction: The benzylamine intermediate is then reacted with cycloheptanone in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Dimethoxybenzyl)cycloheptanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, which may reduce any present carbonyl groups to alcohols.

    Substitution: The methoxy groups on the benzyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

N-(2,5-Dimethoxybenzyl)cycloheptanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.

    Biology: Studied for its interactions with biological macromolecules, which can provide insights into its potential as a drug candidate.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxybenzyl)cycloheptanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups may enhance its binding affinity to these targets, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-Dimethoxybenzyl)cyclohexanamine: Similar structure but with a cyclohexane ring instead of a cycloheptane ring.

    N-(2,5-Dimethoxybenzyl)cyclooctanamine: Similar structure but with a cyclooctane ring.

Uniqueness

N-(2,5-Dimethoxybenzyl)cycloheptanamine is unique due to its cycloheptane ring, which may confer different steric and electronic properties compared to its cyclohexane and cyclooctane analogs. These differences can affect its reactivity, binding affinity, and overall biological activity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]cycloheptanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-18-15-9-10-16(19-2)13(11-15)12-17-14-7-5-3-4-6-8-14/h9-11,14,17H,3-8,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEHQZQFYFPLKCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CNC2CCCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355138
Record name N-(2,5-dimethoxybenzyl)cycloheptanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355817-34-4
Record name N-(2,5-dimethoxybenzyl)cycloheptanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,5-dimethoxybenzyl)cycloheptanamine
Reactant of Route 2
Reactant of Route 2
N-(2,5-dimethoxybenzyl)cycloheptanamine
Reactant of Route 3
Reactant of Route 3
N-(2,5-dimethoxybenzyl)cycloheptanamine
Reactant of Route 4
Reactant of Route 4
N-(2,5-dimethoxybenzyl)cycloheptanamine
Reactant of Route 5
Reactant of Route 5
N-(2,5-dimethoxybenzyl)cycloheptanamine
Reactant of Route 6
Reactant of Route 6
N-(2,5-dimethoxybenzyl)cycloheptanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.